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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748

Technisches Support-Center: Reinigung von
Trichlormethylsilan

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der
Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf haufig gestellte Fragen
(FAQSs) zur Entfernung von Verunreinigungen aus Trichlormethylsilan (TCMS) vor dessen
Verwendung in Experimenten.

Haufig gestellte Fragen (FAQS)

F1: Welche sind die haufigsten Verunreinigungen in handelsiiblichem Trichlormethylsilan?

Al: Trichlormethylsilan, das typischerweise durch die Muller-Rochow-Synthese hergestellt
wird, enthalt oft eine Reihe von Verunreinigungen.[1] Dazu gehdren andere Methylchlorsilane,
metallische Verunreinigungen und durch Hydrolyse entstandene Produkte.

F2: Warum ist die Entfernung dieser Verunreinigungen so wichtig?

A2: Verunreinigungen kdnnen die Reaktivitat des Trichlormethylsilans beeinflussen, zu
unerwiinschten Nebenreaktionen fiihren und die Reinheit des Endprodukts beeintrachtigen.
Insbesondere metallische Verunreinigungen kénnen die Effizienz in Prozessen wie der
Herstellung von Polysilicium flr Photovoltaik-Anwendungen erheblich beeintrachtigen.[2]
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F3: Welche Methoden eignen sich am besten zur Reinigung von Trichlormethylsilan im
Labormaf3stab?

A3: Die fraktionierte Destillation ist die primére und effektivste Methode zur Reinigung von
Trichlormethylsilan.[3][4] Sie trennt Verbindungen aufgrund ihrer unterschiedlichen
Siedepunkte.[3] Fur die Entfernung spezifischer Verunreinigungen wie Chlorwasserstoff kann
eine Destillation unter Zusatz eines sadurebindenden Mittels wie Chinolin sinnvoll sein.

F4: Wie kann die Reinheit von Trichlormethylsilan nach der Reinigung Uberpruft werden?

A4: Die Reinheit wird typischerweise mittels Gaschromatographie (GC), oft in Kopplung mit
Massenspektrometrie (GC-MS) oder einem Flammenionisationsdetektor (GC-FID), analysiert.
[5][6] Fur die Bestimmung von metallischen Spurenverunreinigungen ist die
Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) die Methode der Wahl.[2]

Leitfaden zur Fehlerbehebung
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Problem

Mogliche Ursache Lésungsvorschlag

Geringe Ausbeute nach der

Destillation

1. Verwenden Sie eine

o Fraktionierkolonne mit einer
1. Ineffiziente .
o ausreichenden Anzahl an
Destillationskolonne. _
theoretischen Boden (z.B.

Vigreux-Kolonne).[3]

2. Zu hohe oder zu niedrige

Destillationstemperatur.

2. Optimieren Sie die
Temperatur und den Druck der
Destillation. Eine zu hohe
Temperatur kann zur
Zersetzung fuhren, eine zu
niedrige zu einem
unvollsténdigen

Uberdestillieren.

3. Undichtigkeiten in der
Apparatur.

3. Uberpriifen Sie alle
Glasverbindungen auf
Dichtigkeit, um den Verlust von

Dampfen zu vermeiden.

Produkt ist nach der
Destillation immer noch

verunreinigt

1. Erhoéhen Sie die
1. Siedepunkte der Trennleistung durch
Verunreinigungen liegen zu Verwendung einer langeren
nah am Produkt. Fraktionierkolonne oder einer

Kolonne mit Fullkérpern.[3][7]

2. Destillationsrate ist zu hoch.

2. Fihren Sie die Destillation
langsam und mit einem
konstanten Ricklaufverhaltnis
durch, um eine optimale

Trennung zu gewahrleisten.[8]

3. Mitrei3en von
Flussigkeitstropfchen
(Uberkochen).

3. Reduzieren Sie die
Heizleistung und stellen Sie
sicher, dass der Fillstand im
Destillationskolben nicht zu

hoch ist.
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Das Produkt verfarbt sich oder
zersetzt sich wahrend der

Destillation

1. Uberhitzung des

Destillationskolbens.

1. Verwenden Sie ein Heizbad
(Ol oder Sand) fiir eine
gleichmaRigere
Warmeverteilung und
vermeiden Sie direktes Heizen

mit einem Heizpilz.

2. Anwesenheit von reaktiven

Verunreinigungen.

2. Fihren Sie vor der
fraktionierten Destillation eine
einfache Destillation durch, um
nichtfliichtige oder
hochsiedende reaktive
Verunreinigungen zu

entfernen.

Anwesenheit von
Chlorwasserstoff (HCI) im

gereinigten Produkt

1. Hydrolyse von
Trichlormethylsilan durch

Feuchtigkeit.

1. Arbeiten Sie unter striktem
Feuchtigkeitsausschluss
(trockene Glasgeréate,

Inertgasatmosphare).

2. Unzureichende Entfernung

wahrend der Destillation.

2. Fugen Sie vor der
Destillation eine kleine Menge
eines hochsiedenden tertidren
Amins (z.B. Chinolin) hinzu,
um HCIl als Salz zu binden.[9]
Alternativ kann das Destillat
mit einer Base gewaschen

werden, wenn das Produkt

nicht wasserempfindlich ist.[10]

[11]

Quantitative Daten zu Verunreinigungen

Die folgende Tabelle fasst typische Verunreinigungen und deren Konzentrationen vor und nach

der Reinigung zusammen.

Tabelle 1: Typische Verunreinigungen in Trichlormethylsilan und deren Reduktion durch

Reinigung
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. Typische Zielkonzentration

Verunreinigung . o Analysemethode
Konzentration (roh) (gereinigt)

Metallische

Verunreinigungen
> 1 ppb (kann durch

) Lagerung in

Eisen (Fe) <1 ppb ICP-MS|2]
Edelstahlbehéltern
ansteigen)[2]
> 1 ppb (kann durch

) ) Lagerung in

Nickel (Ni) <1 ppb ICP-MS|2]
Edelstahlbehéltern
ansteigen)[2]
> 1 ppb (kann durch
Lagerung in

Chrom (Cr) <1 ppb ICP-MS[2]
Edelstahlbehéltern
ansteigen)[2]
Variabel, oft im ppm- ICP-MS, Destillative

Bor (B) ) < 0.1 ppm
Bereich Trennung[12]

Organische/Silan-

Verunreinigungen

Methylsilane Variabel < 0.01 ppmw GC/MS-SIM[6]

Kohlenwasserstoffe Variabel < 0.05 ppmw GC/MS-SIM[6]
Variabel

Dichlordimethylsilan (Nebenprodukt der <0.1% GC-FID, GC-MS[5]
Synthese)
Variabel

Chlortrimethylsilan (Nebenprodukt der <0.1% GC-FID, GC-MS[5]
Synthese)

Experimentelle Protokolle

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.agilent.com/cs/library/applications/5990-8175EN_AppNote_7700s_Trichlorosilane.pdf
https://www.gccpo.org/doc/ElectronicPublication/SpecificationsEn/20422.pdf
https://patents.google.com/patent/EP2862840A1/en
https://patents.google.com/patent/EP2862840A1/en
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Quantitative_Analysis_of_Chlorotriethylsilane_Reaction_Products.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Quantitative_Analysis_of_Chlorotriethylsilane_Reaction_Products.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14281748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Protokoll 1: Reinigung von Trichlormethylsilan durch
fraktionierte Destillation

Ziel: Entfernung von Verunreinigungen mit unterschiedlichen Siedepunkten.
Materialien:

» Rundkolben

 Vigreux-Kolonne (mind. 30 cm)

o Destillationskopf mit Thermometeranschluss
 Liebigkihler

 Destillationsvorstol3 (Spinne)

o Mehrere Rundkolben als Vorlagen

¢ Heizpilz mit Magnetrihrer und Ruhrfisch

» Trockenrohre mit Calciumchlorid

 Inertgas (Argon oder Stickstoff)
Durchfihrung:

¢ Die gesamte Glasapparatur wird im Ofen getrocknet und unter einer Inertgasatmosphére
abgekduhilt.

o Der zu reinigende Trichlormethylsilan wird in den Destillationskolben gefullt (maximal bis
zur Halfte fallen). Ein Ruhrfisch wird hinzugefigt.

o Die Apparatur wird gemald dem untenstehenden Diagramm zusammengebaut. Alle
Offnungen werden mit Trockenrohren versehen, um den Eintritt von Feuchtigkeit zu
verhindern.
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o Der Kolben wird langsam erhitzt. Die Destillation sollte mit einer Rate von etwa 1-2 Tropfen
pro Sekunde erfolgen.

e Die erste Fraktion (Vorschnitt), die bei einer niedrigeren Temperatur als der Siedepunkt von
Trichlormethylsilan (66 °C) Ubergeht, wird in einer separaten Vorlage gesammelt und
verworfen.

o Die Hauptfraktion wird bei einem konstanten Siedepunkt von 66 °C gesammelt. Die
Temperatur am Destillationskopf muss wahrend der Sammlung dieser Fraktion stabil
bleiben.

o Sobald die Temperatur ansteigt oder abféllt, wird die Destillation gestoppt oder die Vorlage
gewechselt, um die Nachlauffraktion aufzufangen.

o Das gereinigte Produkt wird unter Inertgasatmosphére in einem dichten Behalter gelagert.

Protokoll 2: Analytische Bestimmung der Reinheit
mittels GC-MS

Ziel: Quantitative Bestimmung von organischen und Silan-Verunreinigungen.
Instrumentenparameter (Beispiel):

o Gaschromatograph (GC):

o

Injektor: Split/Splitless, 250 °C

o

Tragergas: Helium, konstanter Fluss von 1.0 mL/min

o

Saule: HP-5ms (oder aquivalente unpolare Saule), 30 m x 0.25 mm x 0.25 um

[¢]

Ofenprogramm: Start bei 40 °C (2 min halten), dann mit 10 °C/min auf 280 °C heizen (5
min halten).

o Massenspektrometer (MS):

o lonenguelle: Elektronenstol3ionisation (El), 70 eV, 230 °C
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o Transferlinie: 280 °C

o Scan-Modus: Full Scan (m/z 35-400) oder Selected lon Monitoring (SIM) fur
Spurenanalytik.[6]

Durchfiihrung:

o Erstellung einer Kalibrierkurve mit Standards bekannter Konzentration fir die erwarteten
Verunreinigungen und Trichlormethylsilan.

o Die gereinigte Trichlormethylsilan-Probe wird in einem geeigneten, trockenen
Losungsmittel (z.B. Hexan) verdinnt.

o Eine Aliquote der verdinnten Probe wird in den GC-MS injiziert.

o Die Identifizierung der Peaks erfolgt durch Vergleich der Retentionszeiten und
Massenspektren mit denen der Referenzsubstanzen.

o Die Quantifizierung erfolgt tber die Peakflachen im Verhaltnis zur Kalibrierkurve.

Visualisierungen

Vorbereitung Destillationsprozess

Aufbau der trockenen Befilllen des Kolbens

A Sammeln des Vorschnitts Sammeln der Hauptfraktion .
Destillationsapparatur unter Inertgas Langsames Erhitzen (Verwerfen) (66 °C) Sammeln des Nachschnitts
Abschluss
Lagerung des gereinigten
Produkts unter Inertgas Ende

Start: Rohes TCMS

Click to download full resolution via product page

Abbildung 1: Arbeitsablauf fur die fraktionierte Destillation von Trichlormethylsilan.
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Problem:
Unreines Produkt nach Destillation

/ Mégliche Ur‘ achen
(Nahe Siedepunktea (Zu schnelle DestlllatlorD Uberkochen

Losungen \
/ ¥
Heizleistung reduzieren

Effizientere Kolonne verwenden

Rate reduzieren / Ricklauf erhéhen

Click to download full resolution via product page

Abbildung 2: Logisches Diagramm zur Fehlerbehebung bei unreinem Destillat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trichlormethylsilan-vor-der-verwendung]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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